(R)-Furilazole

Description

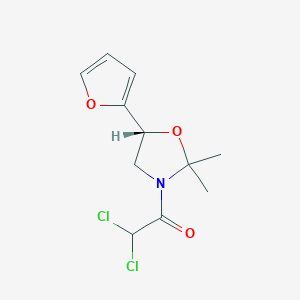

Structure

2D Structure

3D Structure

Properties

CAS No. |

121776-57-6 |

|---|---|

Molecular Formula |

C11H13Cl2NO3 |

Molecular Weight |

278.13 g/mol |

IUPAC Name |

2,2-dichloro-1-[(5R)-5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone |

InChI |

InChI=1S/C11H13Cl2NO3/c1-11(2)14(10(15)9(12)13)6-8(17-11)7-4-3-5-16-7/h3-5,8-9H,6H2,1-2H3/t8-/m1/s1 |

InChI Key |

MCNOFYBITGAAGM-MRVPVSSYSA-N |

SMILES |

CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |

Isomeric SMILES |

CC1(N(C[C@@H](O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |

Canonical SMILES |

CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |

Other CAS No. |

121776-57-6 |

physical_description |

WetSolid |

Synonyms |

3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine |

Origin of Product |

United States |

Chemical and Physical Properties of R Furilazole

(R)-Furilazole, with the IUPAC name 2,2-dichloro-1-[(5R)-5-(2-furanyl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone, is an organic compound belonging to the class of oxazolidines. hmdb.canih.gov It is characterized by a furan (B31954) ring attached to a dichloroacetylated dimethyloxazolidine moiety. nih.gov

Table 1: Chemical and Physical Properties of Furilazole (B1662145)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H13Cl2NO3 | nih.gov |

| Molecular Weight | 278.13 g/mol | nih.gov |

| IUPAC Name | 2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone | nih.gov |

| Melting Point | 96.6-97.6 °C | agropages.com |

| Water Solubility | 0.0197 g/100 ml (20 °C) | agropages.com |

| LogP (n-octanol/water) | 2.12 (23 °C) | agropages.com |

The technical-grade substance is a light brown powder. agropages.com Spectroscopic data, including information from gas chromatography, is available for the characterization of Furilazole. nist.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of R Furilazole

Enantioselective Differences in Biological Activities of Furilazole (B1662145) Stereoisomers

Furilazole is a chiral molecule, existing as two enantiomers, (R)-Furilazole and (S)-Furilazole. Commercially, it is often produced and applied as a racemate, a one-to-one mixture of both enantiomers. nih.govacs.orgherts.ac.uk However, research into chiral pesticides frequently demonstrates that biological activity is not equally distributed between enantiomers; often, one is significantly more active than the other. acs.org

While direct comparative studies on the biological activity of the individual enantiomers of furilazole are not extensively detailed in publicly available literature, evidence from related compounds and patent literature underscores the importance of the (R)-enantiomer. A study on a closely related chiral safener, 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine, which shares the same dichloroacetyl oxazolidine (B1195125) core, demonstrated clear enantioselective effects. The (R)-isomer was found to be more potent in inducing the production of glutathione (B108866) (GSH) and the activity of glutathione S-transferase (GST) in maize. nih.gov This enhancement of the plant's detoxification pathways is a key mechanism by which safeners protect crops from herbicide injury. nih.gov

Furthermore, patent literature for herbicidal compositions has specifically identified the (R)-isomer of furilazole, also known as MON 13900, as a biologically active safener. google.com.nabcpc.orgcore.ac.uk This specific inclusion of the (R)-enantiomer in patents points towards its superior efficacy in protecting crops compared to the (S)-enantiomer or the racemic mixture. The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which leads to different binding affinities and interactions with chiral biological targets such as enzymes and receptors within the plant. medchemexpress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. wu.ac.th For herbicide safeners like this compound, QSAR studies can help in predicting the safening activity of new derivatives and in understanding the structural features crucial for their efficacy.

Although specific QSAR models for this compound derivatives are not widely published, studies on the broader class of N-dichloroacetyl oxazolidine derivatives offer valuable insights. wu.ac.th A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) on this class of compounds has shown that both steric and electrostatic fields are significant predictors of safener activity. wu.ac.th

Such a model for this compound derivatives would typically involve:

Alignment: Superimposing a series of this compound analogues based on a common structural scaffold.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating the steric and electrostatic fields around them.

Correlation: Using statistical methods like Partial Least Squares (PLS) to build a mathematical relationship between the field values and the observed biological activity (e.g., the extent of crop protection).

The resulting QSAR model can be visualized with contour maps, indicating regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would enhance or diminish the safening activity. This information is instrumental in designing more potent analogues of this compound.

Pharmacophore Elucidation for this compound and its Active Analogues

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for its interaction with a specific biological target to elicit a response. nih.govdovepress.com Elucidating the pharmacophore of this compound is essential for identifying novel, structurally diverse compounds with similar safening activity.

While a specific pharmacophore model for this compound has not been explicitly detailed in the literature, one can be hypothesized based on its chemical structure and the general principles of pharmacophore modeling. volkamerlab.orgdergipark.org.tr The key features of a hypothetical this compound pharmacophore would likely include:

Hydrogen Bond Acceptors: The oxygen atoms of the furan (B31954) ring, the oxazolidine ring, and the carbonyl group of the dichloroacetyl moiety can all act as hydrogen bond acceptors.

Hydrophobic/Aromatic Center: The furan ring provides a distinct hydrophobic and aromatic region.

Hydrophobic Groups: The gem-dimethyl group on the oxazolidine ring contributes to the hydrophobic character.

Halogen Atoms: The two chlorine atoms on the acetyl group are important electronic and steric features.

A comprehensive pharmacophore model would define the spatial arrangement of these features. Such a model could then be used as a 3D query to screen large chemical databases for new potential safeners that match the pharmacophoric requirements, even if they have a different chemical skeleton from this compound.

Rational Design Principles Derived from SAR for Enhanced Efficacy

The rational design of new herbicide safeners with improved efficacy over existing ones like this compound is guided by Structure-Activity Relationship (SAR) studies. These studies provide principles for modifying the molecular structure to enhance desired properties. Key rational design strategies applicable to this compound include:

Active Substructure Combination: This involves combining the core active scaffold of this compound (the dichloroacetyl oxazolidine moiety) with other chemical fragments known to contribute to safener activity. rdrr.ioresearchgate.netmdpi.com

Bioisosteric Replacement: This strategy involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres), with the aim of improving activity or other properties. For this compound, potential modifications could include:

Replacing the furan ring with other five- or six-membered heterocyclic or aromatic rings to explore the impact on binding and metabolism. europa.eu

Altering the substituents on the dichloroacetyl group to fine-tune its electronic and steric properties.

Scaffold Hopping: This involves replacing the central molecular framework while retaining the key pharmacophoric features in their correct spatial orientation. This could lead to the discovery of entirely new classes of safeners based on the this compound pharmacophore.

Elucidation of the Molecular and Cellular Mechanism of Action of R Furilazole

Identification and Validation of Primary Molecular Targets

The primary molecular targets of (R)-Furilazole in plants are key enzymes involved in the xenobiotic detoxification cascade. mdpi.comnih.gov Rather than inhibiting a single protein, furilazole (B1662145) acts as an inducer, upregulating the expression and activity of entire families of detoxification enzymes. nih.gov The two main classes of enzymes identified as primary targets for dichloroacetamide safeners are Glutathione (B108866) S-transferases (GSTs) and Cytochrome P450-dependent monooxygenases (P450s). mdpi.comjircas.go.jp These enzymes catalyze the first two critical phases of herbicide metabolism in tolerant plants.

Table 1: Primary Molecular Targets of this compound Action

| Target Family | General Function | Effect of this compound | Role in Safening |

|---|---|---|---|

| Glutathione S-transferases (GSTs) | Catalyze the conjugation of reduced glutathione (GSH) to electrophilic substrates. | Induces gene expression and increases enzyme activity. mdpi.comnih.gov | Detoxifies herbicides by making them more water-soluble and susceptible to further metabolism and sequestration. jircas.go.jp |

| Cytochrome P450 Monooxygenases (P450s) | Catalyze oxidation, hydroxylation, and other modifications of a wide range of molecules. | Induces gene expression and increases enzyme activity. mdpi.comjircas.go.jp | Metabolizes herbicides, often creating a reactive site for subsequent conjugation by GSTs or other enzymes. jircas.go.jp |

Direct binding assays are used to measure the physical interaction between a ligand, such as this compound, and its molecular target. These assays can determine key interaction kinetics, including the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d), which is a measure of binding affinity.

While the induction of GSTs and P450s by dichloroacetamide safeners is well-documented, specific data from direct binding assays detailing the interaction kinetics of this compound with these enzymes are not extensively available in peer-reviewed literature. Research has, however, identified specific binding sites for dichloroacetamide safeners in maize, which also bind thiocarbamate and chloroacetanilide herbicides, suggesting a receptor-mediated mechanism for the induction of detoxification genes. mdpi.com The lack of detailed kinetic parameters suggests that this compound may not act as a classical enzyme inhibitor or activator through direct, stoichiometric binding to the active site. Instead, it is hypothesized to trigger a signaling cascade that leads to gene induction, possibly by binding to a receptor protein that regulates the expression of these detoxification enzymes. mdpi.comnih.gov

The efficacy of this compound is its ability to protect crops from herbicide injury. This efficacy is directly mediated by its primary molecular targets. By inducing higher levels of GST and P450 enzymes, the safener enhances the crop's capacity to metabolize and detoxify the herbicide before it can cause significant damage. jircas.go.jp

For example, studies on the related dichloroacetamide safener benoxacor (B1667998) demonstrated that it increased the activity of GST that accepts the herbicide metolachlor (B1676510) as a substrate by fivefold in maize seedlings. jircas.go.jp This target-mediated enhancement of metabolic rate is the key to its protective action. The metabolic pathway of the herbicide is generally not altered, but its rate is significantly increased. mdpi.com Similarly, safeners have been shown to increase the rate of herbicide glycosylation and pyrimidine-ring hydroxylation, processes often catalyzed by P450s and subsequently by UDP-glucosyltransferases (UGTs). jircas.go.jp The result is a rapid conversion of the active herbicide into inactive, water-soluble conjugates that are safely compartmentalized within the plant cell, often in the vacuole. jircas.go.jpnih.gov

Downstream Cellular Pathway Modulation by this compound

The interaction of this compound with its initial targets triggers a cascade of downstream cellular changes. These changes are most evident at the levels of the transcriptome, proteome, and metabolome, reflecting a coordinated cellular response to upregulate the entire xenobiotic detoxification machinery.

Transcriptomic analyses reveal that herbicide safeners cause a significant upregulation in the transcription of genes involved in all phases of herbicide metabolism. nih.gov While specific gene expression datasets for this compound are not widely published, studies on other dichloroacetamide safeners in crops like maize and wheat show a coordinated induction of multiple gene families. nih.govnih.gov Safener treatments lead to the transcriptional activation of specific GST and P450 genes. mdpi.com Additionally, genes encoding transporters, such as ATP-binding cassette (ABC) transporters responsible for moving the detoxified herbicide conjugates into the vacuole, are also co-induced. mdpi.com This indicates that this compound likely activates a complex gene regulatory network to prepare the cell for detoxification.

Table 2: Representative Gene Families Upregulated by Dichloroacetamide Safeners

| Gene Family | Function in Detoxification Pathway | Reference |

|---|---|---|

| Glutathione S-transferases (GSTs) | Phase II: Herbicide conjugation | mdpi.comnih.gov |

| Cytochrome P450s (P450s) | Phase I: Herbicide oxidation/activation | mdpi.comnih.gov |

| UDP-glucosyltransferases (UGTs) | Phase II: Herbicide conjugation (glycosylation) | jircas.go.jp |

| ABC Transporters (MRP subfamily) | Phase III: Vacuolar sequestration of conjugates | mdpi.com |

Following the upregulation of gene transcription, proteomic studies confirm a corresponding increase in the abundance of detoxification proteins. nih.gov Proteomic analysis of safener-treated plant tissues shows the induction of multiple proteins involved in herbicide metabolism. nih.gov These studies validate that the transcriptional changes translate into a functional increase in the machinery required for detoxification. The primary protein families that show increased expression are the GSTs and P450s, consistent with the transcriptomic data. This demonstrates that the safener effect is not merely a transient transcriptional response but results in a tangible increase in the cell's enzymatic capacity to handle xenobiotics.

Table 3: Protein Families Induced by Dichloroacetamide Safeners

| Protein Family | Cellular Function | Reference |

|---|---|---|

| Glutathione S-transferases (GSTs) | Enzymatic detoxification of herbicides. | nih.govnih.gov |

| Cytochrome P450 Monooxygenases | Enzymatic modification of herbicides. | nih.govnih.gov |

| Multidrug Resistance-associated Proteins (MRPs) | Transport of glutathione-conjugates. | mdpi.com |

Metabolomic analysis of plants treated with a herbicide and a safener like this compound reveals significant shifts in metabolite profiles that are indicative of enhanced detoxification. A key metabolic consequence is the elevation of glutathione (GSH) levels, the substrate for GSTs. nih.gov This ensures a sufficient supply for the conjugation of the herbicide. The most direct evidence of the safener's action at the metabolic level is the increased formation and accumulation of herbicide-GSH conjugates and their subsequent breakdown products. jircas.go.jpnih.gov

Furthermore, furilazole itself is metabolized in plants. Studies have identified major metabolites such as 2-hydroxyacetamide (B1193895) and oxamic acid derivatives resulting from its biotransformation. acs.org While comprehensive lipidomic studies specifically for this compound are limited, the metabolic shifts induced could indirectly affect lipid metabolism, particularly concerning membrane transport and cellular signaling.

Table 4: Key Metabolites Modulated by this compound Activity

| Metabolite | Role in Safening Pathway | Change in Abundance | Reference |

|---|---|---|---|

| Glutathione (GSH) | Substrate for GST-mediated herbicide conjugation. | Increased | nih.gov |

| Herbicide-Glutathione Conjugates | Detoxified form of the herbicide. | Increased | jircas.go.jpnih.gov |

| Oxamic acid derivatives | Metabolite of furilazole itself. | Increased | acs.org |

Compound and Protein Family PubChem CIDs

Cellular Localization and Subcellular Distribution of this compound

The precise cellular localization of this compound itself has not been extensively detailed in publicly available research. However, its subcellular distribution can be inferred from its mechanism of action, which is intrinsically linked to the cellular detoxification machinery in plants. As a herbicide safener, this compound's primary role is to enhance the metabolic degradation of herbicides, a process that involves enzymes with known cellular locations.

The protective mechanism initiated by safeners like furilazole involves the induction of detoxification enzymes, primarily glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases. GSTs, which are central to the safening effect, are predominantly found in the cytoplasm of plant cells. made-in-china.com This suggests that for this compound to exert its effect, it must be present and active within the cytosol to trigger the increased expression and activity of these enzymes.

The detoxification process occurs in distinct phases within the cell. In Phase I, enzymes like cytochrome P450s modify the herbicide. In Phase II, the activated GSTs in the cytosol catalyze the conjugation of the modified herbicide with endogenous glutathione. fishersci.se These newly formed, more water-soluble, and less toxic herbicide-glutathione conjugates are then actively transported from the cytoplasm into the cell's vacuole for sequestration, a process known as Phase III transport. pic.intnih.gov This transport across the vacuolar membrane, or tonoplast, is mediated by ATP-dependent transporters. pic.intnih.gov Safeners have been shown to enhance this transport activity, ensuring the effective removal of the toxic compounds from the cytosol where they could otherwise interfere with cellular processes. pic.int Some studies have also reported the localization of GST proteins to the vacuole itself following exposure to safeners. pic.int

Therefore, while this compound's journey may begin outside the cell, its site of action is primarily the cytosol , where it initiates a cascade of gene expression leading to detoxification. The ultimate consequence of its action, the sequestered herbicide conjugates, is found within the vacuole .

Phenotypic Consequences at the Cellular Level

The primary and intended phenotypic consequence of this compound at the cellular level in target crop plants is the prevention of herbicide-induced injury. This is achieved by accelerating the metabolism and detoxification of the herbicide, effectively preventing the herbicide from reaching its molecular target at a concentration sufficient to cause cellular damage. nih.gov Herbicides often function by inhibiting critical cellular processes such as amino acid biosynthesis or fatty acid synthesis, which would otherwise lead to cell growth inhibition, cell cycle arrest, and ultimately, cell death. wikidata.org By inducing detoxification pathways, this compound ensures these vital cellular functions are maintained, even in the presence of the herbicide.

While the principal role of this compound in plants is cell protection, research into its effects on non-target organisms and under different conditions reveals other potential cellular consequences.

Specific Cell Death Pathways (Apoptosis)

There is limited evidence suggesting that furilazole can induce specific cell death pathways in non-plant species. A study on the developmental toxicity of several herbicide safeners, including furilazole (FZ), in zebrafish (Danio rerio) embryos reported the induction of apoptosis. wikipedia.org Embryos exposed to furilazole exhibited clear signs of cell apoptosis, along with increased malformation rates and oxidative stress. wikipedia.org This was evidenced by changes in the transcription of genes related to cell apoptosis, such as bcl-2 and bax. wikipedia.org It is important to note that these findings are in an aquatic animal model and cannot be directly extrapolated to the safener's function in plants.

In another study, the related compound furazolidone (B1674277) (FZD), which is a nitrofuran derivative like furilazole, was found to induce apoptosis in small cell lung cancer cells and acute myeloid leukemia cells. nih.gov

Cell Cycle Arrest and Autophagy Induction

Current scientific literature does not provide direct evidence that this compound induces cell cycle arrest or autophagy in plant cells. Its role as a safener is functionally opposite to inducing such stress responses in the crops it is designed to protect. The induction of GSTs by safeners is considered a defense response, more akin to bolstering cellular resilience than initiating a self-destruction program. nih.gov While some chemicals are known to induce cell cycle arrest or autophagy, these effects have not been specifically documented for this compound in its intended botanical context. norman-network.comuni.lu

The following table summarizes the observed cellular effects of furilazole based on available research.

| Phenotypic Consequence | Effect | Organism/System | Observations | Reference |

| Herbicide Detoxification | Enhancement | Crop Plants (e.g., Maize, Sorghum) | Increased expression of Glutathione S-transferases (GSTs) and cytochrome P450s, leading to rapid conjugation and sequestration of herbicides. | fishersci.senih.gov |

| Apoptosis | Induction | Zebrafish (Danio rerio) Embryos | Increased rate of cell apoptosis, oxidative stress, and developmental malformations. Altered expression of apoptosis-related genes (bcl-2, bax). | wikipedia.org |

| Cell Cycle Arrest | No direct evidence in plants | - | The primary function is to prevent herbicide-induced cell cycle arrest in crops. | wikidata.org |

| Autophagy Induction | No direct evidence in plants | - | Not a documented mechanism of action for herbicide safeners in plants. | - |

In Vitro Biological Activity Profiling of R Furilazole

Anti-infective Potency Evaluation in Specific In Vitro Models

Currently, there is a notable lack of specific data in peer-reviewed literature detailing the in vitro anti-infective properties of (R)-Furilazole. While compounds containing furan (B31954) and oxazolidine (B1195125) rings are subjects of interest in medicinal chemistry for their potential biological activities, specific studies evaluating this compound against bacterial, fungal, or viral pathogens have not been prominently reported. Research on structurally related compounds, such as other oxadiazole derivatives, has indicated a wide range of biological activities, including antibacterial and antifungal effects. researchgate.net However, direct evidence to support similar activities for this compound is not available at this time.

Antiproliferative and Cytostatic Effects in Cell Culture Models

Detailed in vitro studies on the antiproliferative and cytostatic effects of this compound on mammalian cell lines are not extensively documented in the public domain. The evaluation of a compound's ability to inhibit cell growth or induce cell cycle arrest is a critical step in assessing its potential as a therapeutic agent. While some studies have explored the cytotoxic properties of other furanyl-derived compounds, specific data, including IC50 values for this compound against various cancer or normal cell lines, are not currently available. nih.govpensoft.net

Immunomodulatory Activities in Isolated Immune Cells

The potential for this compound to modulate the activity of isolated immune cells, such as lymphocytes or macrophages, remains an area with limited investigation. In vitro assays that measure effects on lymphocyte proliferation, cytokine production (e.g., interleukins, tumor necrosis factor-alpha), and other immune cell functions are standard methods for assessing immunomodulatory potential. nih.govnih.govmdpi.com However, specific studies applying these methods to this compound are not found in the current body of scientific literature. The immunomodulatory effects of some herbicides and their metabolites have been noted, but direct data on this compound is absent. science.gov

Receptor Agonist/Antagonist Profiling in Functional Assays

Information regarding the interaction of this compound with specific cellular receptors is not well-defined in the available research. Receptor binding assays, which determine the affinity and selectivity of a compound for various receptors, are fundamental in pharmacological profiling. eurofinsdiscovery.commerckmillipore.com While there is research into kappa-opioid receptor antagonists, for example, there is no evidence to suggest that this compound is among the compounds studied for this activity. mdpi.comnih.govrndsystems.com A comprehensive screening of this compound against a panel of receptors to determine any agonist or antagonist activity has not been published.

Enzyme Inhibition/Activation Screening (Cell-Free and Cell-Based)

Preclinical Pharmacological Assessment of R Furilazole in Non Human Systems

In Vivo Efficacy Studies in Established Animal Models of Disease Pathophysiology

There is no available scientific literature detailing in vivo efficacy studies of (R)-Furilazole in established animal models of any disease pathophysiology. The research and development of this compound have been directed toward its use in agriculture.

However, extensive efficacy studies have been conducted in non-human plant systems. In this context, "efficacy" refers to the ability of this compound to protect a crop from herbicide-induced injury. Greenhouse and field studies have demonstrated that furilazole (B1662145) effectively reduces injury to maize from herbicides like isoxaflutole (B1672639). bioone.orgcambridge.orgresearchgate.net For instance, when applied pre-emergence, furilazole was shown to be one of the most effective safeners for isoxaflutole, significantly decreasing crop damage compared to the application of the herbicide alone. bioone.org The safening effect allows for the use of effective herbicides at concentrations that would otherwise be phytotoxic to the crop. nih.gov

Pharmacokinetic (PK) Characterization in Animal Species (e.g., rodents, canines)

Detailed pharmacokinetic studies of this compound in animal species such as rodents and canines are not found in the public domain, which is consistent with its development as an agricultural chemical rather than a veterinary or human therapeutic agent. The following sections describe the principles of pharmacokinetic characterization and the available information related to furilazole in non-animal, non-human systems like soil and plants.

In the context of its agricultural use, the absorption, distribution, and elimination (or degradation) of furilazole have been studied in soil and target plant systems.

Absorption: In plants, furilazole is primarily absorbed by the emerging shoot (coleoptile) of monocots like maize, with some secondary uptake through the root system. agropages.com

Distribution/Translocation: Once absorbed, the compound's ability to move within the plant is crucial for its function. Studies on similar agrochemicals in maize show that physicochemical properties, such as the octanol-water partition coefficient (log Kow), heavily influence translocation from roots to other plant tissues. nih.gov For furilazole, its logP of 2.12 suggests moderate lipophilicity, which governs its movement and partitioning within plant and soil environments. herts.ac.ukresearchgate.net

Elimination (Metabolism/Degradation): In soil, furilazole is subject to microbial degradation, with estimated half-lives of 33-53 days in aerobic conditions and 13-15 days in anaerobic conditions. agropages.com The metabolic pathway in maize involves transformation into other compounds, including an oxamic acid derivative. agropages.comacs.org

Data on the bioavailability and plasma protein binding of this compound in preclinical animal species are not available.

In its intended use, the "bioavailability" of furilazole relates to its ability to be absorbed by the crop from the soil or a seed treatment to exert its protective effect. ineosopen.org This can be influenced by its formulation and physicochemical properties, such as its moderate water solubility (197 mg/L). herts.ac.uk Studies have shown that furilazole leaches more slowly through the soil than some herbicides it is paired with, such as isoxaflutole. researchgate.net This differential movement can impact its bioavailability to the crop root system at the right time and place to provide protection, sometimes necessitating special formulations to ensure their movements are synchronized. researchgate.net

Specific tissue distribution studies for this compound in rodents or canines are not publicly documented.

In agricultural science, the focus is on the compound's distribution within the target plant and its persistence in the soil. Upon absorption, the distribution within the plant is key to its safening action. nih.govnih.gov For a related safener, benoxacor (B1667998), studies using radiolabeled compounds and phosphorimaging have been used to analyze its translocation and tissue-specific accumulation in maize. ncl.ac.uk Similar methodologies would be applicable to determine the distribution of this compound in various plant tissues (roots, stem, leaves) to understand its site of action. acs.org

Pharmacodynamic (PD) Biomarker Analysis in Preclinical Animal Models

Pharmacodynamic biomarkers for this compound have been identified and analyzed extensively, but within the context of plant systems. The primary mechanism of action for dichloroacetamide safeners like furilazole is the induction of the plant's own detoxification enzymes. herts.ac.uk

The key pharmacodynamic biomarker for furilazole activity is the enhanced expression and activity of glutathione (B108866) S-transferases (GSTs). scispace.comresearchgate.netgla.ac.uk GSTs are enzymes that detoxify herbicides by catalyzing their conjugation with the endogenous antioxidant glutathione, rendering them less toxic and more easily sequestered or metabolized by the plant. gla.ac.uk

Studies have shown that treatment with furilazole and other safeners significantly increases GST activity in maize and other cereals. researchgate.net This induction of GSTs is a direct measure of the safener's biological effect at a molecular level and correlates with the observed protective (safening) efficacy against herbicides. Therefore, GST activity serves as a reliable pharmacodynamic biomarker for the action of this compound in its target non-human system (maize). scispace.com

Dose-Response Modeling and Efficacy Margins in Animal Systems

Dose-response modeling for this compound has been established in the context of its agricultural application, defining the relationship between the application rate and the degree of crop protection.

Research has evaluated the efficacy of furilazole at various concentrations to determine the optimal rate for reducing herbicide injury. In greenhouse experiments, furilazole was shown to effectively reduce injury from the herbicide isoxaflutole in a dose-dependent manner when applied pre-emergence. bioone.org For example, one study demonstrated that furilazole reduced corn injury by approximately 40%. bioone.org

The "efficacy margin" in this context refers to the range of concentrations at which the safener is effective against the herbicide without causing phytotoxicity to the crop itself. While highly effective as a safener, studies have noted that combining furilazole with certain herbicides for post-emergence application can sometimes increase crop injury, possibly by acting as an adjuvant that enhances herbicide absorption. cambridge.org This highlights the importance of dose-response and formulation studies to define the optimal conditions for its use.

Metabolism and Biotransformation Pathways of R Furilazole in Non Human Biological Systems

Identification of Metabolites via Mass Spectrometry and NMR in In Vitro Systems (e.g., liver microsomes, hepatocytes from animal models)

The precise identification of metabolites is fundamental to elucidating biotransformation pathways. This is typically achieved through a combination of separation techniques and sophisticated analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govresearchgate.net

While specific MS and NMR data for (R)-Furilazole from rodent hepatocyte or microsomal incubations are not extensively found in peer-reviewed literature, studies on the closely related dichloroacetamide safener, dichlormid (B166021), in rats provide a predictive model. The primary metabolites of dichlormid identified in rat urine were N,N-diallyl-2-hydroxyacetamide and its corresponding glucuronide conjugate. uiowa.eduacs.org The detection of dichloroacetic acid as a minor metabolite also points to N-dealkylation as a relevant pathway. acs.org

Furthermore, studies on furilazole (B1662145) in soil, an environmental biological system, have identified major metabolites resulting from dechlorination and oxidation. These include 2-hydroxyacetamide (B1193895) and oxamic acid derivatives. acs.orgacs.org The formation of methyl sulfide (B99878) and methyl sulfoxide (B87167) metabolites of furilazole has also been reported in soil, indicating that the core structure is susceptible to several metabolic modifications. acs.orgacs.org It is plausible that similar metabolites are formed in animal in vitro systems, although their relative abundance may differ. Unpublished studies have been conducted on the metabolism of MON 13900 (furilazole) in Sprague-Dawley rats, which would contain definitive metabolite identification, but these reports are not publicly accessible. europa.eu

Elucidation of Metabolic Enzymes and Pathways (e.g., cytochrome P450, glucuronidation, sulfation)

The biotransformation of xenobiotics is a multi-phase process mediated by a suite of enzymes. For dichloroacetamide safeners, the key pathways involve Phase I oxidation and hydrolysis, and Phase II conjugation reactions.

Cytochrome P450 (CYP) Enzymes: Phase I metabolism is often initiated by cytochrome P450 enzymes. bienta.net In vitro metabolism studies using liver microsomes from various species (rat, mouse, monkey) have demonstrated that the related safener benoxacor (B1667998) is metabolized by CYP enzymes. uiowa.eduresearchgate.netresearchgate.net Depletion of benoxacor in microsomal incubations required the presence of the CYP co-factor NADPH. researchgate.net Estimates of intrinsic clearance suggest that CYPs are the primary enzymes responsible for the initial metabolism of benoxacor in rats. researchgate.netresearchgate.net Given the structural similarity, it is highly likely that this compound is also a substrate for various CYP isoforms.

Glutathione (B108866) S-Transferases (GSTs): A primary mechanism of action for dichloroacetamide safeners is the induction of GSTs, which catalyze the conjugation of the herbicide with glutathione (GSH), leading to its detoxification. uiowa.edu In vitro studies with rat liver cytosol have confirmed that this pathway is also critical for the metabolism of the safener itself. The metabolism of benoxacor by GSTs was observed in cytosolic incubations when fortified with GSH. researchgate.netresearchgate.net

Carboxylesterases (CESs): Studies on benoxacor also revealed its metabolism by both microsomal and cytosolic carboxylesterases, indicated by its depletion in microsomal incubations even without the addition of NADPH. researchgate.netresearchgate.net This suggests that hydrolysis by CES enzymes is another relevant pathway for this class of compounds.

Glucuronidation and Sulfation: Phase II conjugation reactions, such as glucuronidation and sulfation, render metabolites more water-soluble to facilitate excretion. nih.govnih.gov The identification of a glucuronide conjugate of a hydroxylated dichlormid metabolite in rats confirms the involvement of UDP-glucuronosyltransferase (UGT) enzymes. uiowa.eduacs.org While sulfation is a common conjugation pathway, its specific role in the metabolism of this compound in preclinical models is less documented compared to glucuronidation. Studies on other classes of compounds have shown significant species differences in the relative importance of sulfation versus glucuronidation. nih.gov

A summary of the primary enzymes implicated in the metabolism of dichloroacetamide safeners, based on studies with benoxacor, is presented below.

| Enzyme Family | Subcellular Location | Metabolic Phase | Evidence from Analogous Compounds |

|---|---|---|---|

| Cytochrome P450 (CYP) | Microsomes (Liver) | Phase I (Oxidation) | Primary pathway for benoxacor in rat liver microsomes. researchgate.netresearchgate.net |

| Glutathione S-Transferases (GSTs) | Cytosol (Liver) | Phase II (Conjugation) | Metabolism of benoxacor observed in rat liver cytosol with GSH. researchgate.netresearchgate.net |

| Carboxylesterases (CES) | Microsomes, Cytosol (Liver) | Phase I (Hydrolysis) | Metabolism of benoxacor observed in the absence of CYP co-factors. researchgate.netresearchgate.net |

| UDP-Glucuronosyltransferases (UGT) | Microsomes (Liver) | Phase II (Conjugation) | Glucuronide conjugate of hydroxylated dichlormid found in rats. uiowa.eduacs.org |

Species-Specific Metabolic Differences in Preclinical Models

The selection of appropriate animal models for toxicological studies relies heavily on understanding species-specific differences in metabolism. frontiersin.orgnih.gov While direct comparative metabolic studies across multiple species for this compound are not publicly available, research on the analogous safener benoxacor reveals significant interspecies and sex-dependent variations.

The rate of CYP-mediated metabolism of benoxacor in liver microsomes showed a distinct rank order across species: male mouse > female monkey > male monkey > male rat ≈ male human ≈ female rat > female human. researchgate.net Such differences are often attributed to variations in the expression and activity of specific CYP enzymes among species. nih.gov

Sex-dependent differences have also been noted within a single species. In rats, the metabolism of dichlormid resulted in four-fold higher urinary levels of N,N-diallyl-2-hydroxyacetamide in females compared to males. acs.org For benoxacor, metabolism by GSTs in rat liver cytosol was faster in males than females, and CYP-mediated metabolism also showed enantioselective differences between sexes. researchgate.netresearchgate.net These findings underscore the importance of considering both species and sex when evaluating the metabolic profile of this compound.

Metabolic Stability and Reaction Phenotyping

Metabolic stability assays are crucial in vitro tools used to estimate the susceptibility of a compound to biotransformation, often expressed as in vitro half-life (t1/2) and intrinsic clearance (CLint). srce.hrenamine.netpharmafocusasia.com These studies are typically conducted using liver subcellular fractions like microsomes or hepatocytes. enamine.net Although specific CLint or t1/2 values for this compound are not reported in the available literature, studies on benoxacor show that it is readily depleted in incubations with rat liver microsomes and cytosol, indicating it is metabolically unstable. researchgate.netresearchgate.net

Prodrug Design and Delivery Strategies for R Furilazole

Rationale for Prodrug Development to Optimize Pharmacological Properties

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical and pharmacokinetic properties of a pharmacologically active molecule. A prodrug is a biologically inactive derivative of a parent drug molecule that, after administration, undergoes enzymatic or chemical conversion in the body to release the active parent drug. nih.govmdpi.com The primary rationale for developing a prodrug of (R)-Furilazole would be to enhance its therapeutic efficacy by improving its pharmacological and pharmacokinetic profile.

This compound, with its oxazolidine (B1195125) core, tertiary amide, and furan (B31954) ring, possesses several functional groups that could be amenable to chemical modification. nih.govherts.ac.uk The development of a prodrug could address potential limitations such as poor aqueous solubility, low permeability across biological membranes, rapid metabolism, or lack of site-specific delivery. nih.goveurekaselect.com For instance, increasing the lipophilicity of this compound through prodrug modification could enhance its absorption and ability to cross cellular barriers. researchgate.net Conversely, attaching a hydrophilic promoiety could improve its aqueous solubility for certain formulation requirements. nih.gov

The oxazolidinone class of compounds, to which this compound belongs, has seen the application of prodrug strategies to improve properties like water solubility for intravenous formulations. nih.gov A prodrug approach for this compound could also aim to improve its oral bioavailability, which is a critical factor in drug development, by overcoming barriers to absorption and reducing first-pass metabolism. pharmainformatic.commdpi.com

Synthesis and Characterization of this compound Prodrugs

The synthesis of this compound prodrugs would involve the chemical modification of its core structure. Given the presence of a tertiary amide within the oxazolidine ring, creating ester or carbamate prodrugs by targeting other parts of the molecule or by modifying the amide bond itself could be a viable strategy.

Hypothetical Synthesis Strategies:

Ester Prodrugs: If a hydroxylated analog of this compound were available, esterification would be a common approach. This involves reacting the hydroxyl group with a carboxylic acid, acid chloride, or anhydride to form an ester linkage. The choice of the carboxylic acid can be varied to include amino acids or polyethylene glycol (PEG) derivatives to modulate solubility and pharmacokinetic properties. nih.gov

Amide Prodrugs: While amides are generally more stable than esters, it is conceivable to design amide prodrugs. This could involve linking an amino acid or another amine-containing promoiety to a synthetically introduced carboxylic acid group on the this compound scaffold. researchgate.net

Characterization:

Once synthesized, the characterization of these hypothetical this compound prodrugs would be crucial to confirm their structure and purity. Standard analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure and confirm the successful attachment of the promoiety.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the prodrug and to support its structural identification.

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the synthesized prodrug. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as the newly formed ester or amide bonds.

A new technique using electron microscopy for the analysis of small molecule nanocrystals could also be a rapid method for structural determination. eurekalert.org

In Vitro Enzymatic and Chemical Hydrolysis of Prodrugs

A critical aspect of prodrug design is ensuring that the prodrug is efficiently converted to the active parent drug at the desired site of action. This is typically evaluated through in vitro hydrolysis studies.

Enzymatic Hydrolysis:

The stability of the prodrugs would be assessed in the presence of various biological media containing enzymes.

Plasma Stability: Incubating the prodrug in human and animal plasma would determine its susceptibility to plasma esterases and other hydrolytic enzymes. scirp.org

Liver Microsomes/Homogenates: These preparations contain a high concentration of metabolic enzymes and would be used to evaluate the rate of prodrug conversion in the liver. mdpi.com

Intestinal Homogenates: For orally administered prodrugs, incubation with intestinal homogenates would provide insight into their stability and conversion in the gastrointestinal tract.

The rate of disappearance of the prodrug and the appearance of this compound would be monitored over time using methods like HPLC. This data would be used to calculate the half-life of the prodrug in these biological matrices.

Chemical Hydrolysis:

The stability of the prodrugs across a range of pH values is also important, particularly for understanding their fate in the different environments of the gastrointestinal tract.

pH-Rate Profile: The hydrolysis of the prodrug would be studied in aqueous buffer solutions at various pH levels (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine, and pH 7.4 for the blood). researchgate.net The rate of hydrolysis would be determined to assess the chemical stability of the prodrug linkage.

The ideal prodrug would exhibit sufficient stability at acidic pH to remain intact in the stomach but undergo rapid enzymatic and/or chemical hydrolysis at physiological pH to release the active drug. nih.gov

Preclinical Pharmacokinetic Advantages of Prodrugs in Animal Models

Preclinical pharmacokinetic studies in animal models are essential to evaluate the in vivo performance of the prodrugs compared to the parent drug. nih.gov These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compounds.

Following administration of the this compound prodrug and this compound itself to animal models (e.g., rats, mice, or dogs), blood samples would be collected at various time points. The concentrations of both the prodrug and the released this compound would be measured using a validated analytical method, such as LC-MS/MS.

Key Pharmacokinetic Parameters for Comparison:

| Parameter | Description | Potential Advantage of Prodrug |

| Cmax | Maximum plasma concentration | May be altered depending on the rate of absorption and conversion. |

| Tmax | Time to reach maximum plasma concentration | Can be modulated to achieve a faster or more sustained release. |

| AUC | Area under the plasma concentration-time curve | An increase in AUC for the parent drug after prodrug administration indicates improved bioavailability. |

| t₁/₂ | Half-life | The half-life of the parent drug may be extended, leading to a longer duration of action. |

| F% | Oral Bioavailability | A primary goal of oral prodrugs is to significantly increase this value compared to the parent drug. |

An increase in the oral bioavailability (F%) of this compound following the administration of its prodrug would be a key indicator of success. pharmainformatic.com For example, a lipophilic prodrug might show a higher area under the curve (AUC) for this compound compared to direct administration of this compound, indicating enhanced absorption. mdpi.com The data from these preclinical studies would be critical for selecting the most promising prodrug candidate for further development.

Computational Chemistry and in Silico Modeling for R Furilazole Research

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule, like (R)-Furilazole, and its biological target, typically a protein. These techniques are crucial for elucidating the molecular basis of its safening action.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, the primary targets of interest are the enzymes responsible for detoxifying herbicides in the protected crop, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs). sci-hub.sencl.ac.ukresearchgate.net The safening mechanism often involves the upregulation of these detoxification enzymes. ncl.ac.ukmdpi.commdpi.com Computational studies suggest that the most effective safener-herbicide combinations involve molecules that are structurally similar, implying a competitive interaction at a target site. mdpi.com

A typical molecular docking workflow for this compound would involve:

Receptor Preparation: Obtaining the 3D crystal structure of a target enzyme, for example, a maize GST known to be induced by safeners.

Ligand Preparation: Generating a 3D model of this compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock or DOCK 6 to place the this compound molecule into the active or allosteric site of the enzyme. mdpi.com The program samples numerous possible binding poses.

Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the enzyme's amino acid residues.

For instance, research on other dichloroacetamide safeners has shown they can compete with the herbicide or its metabolites at the active site of a target enzyme, effectively preventing herbicide-induced damage. sci-hub.se A docking study could reveal whether this compound binds to the glutathione binding site or the substrate-binding site of a GST, providing clues to its specific modulatory effect.

Molecular Dynamics (MD) Simulations complement docking by providing a dynamic view of the ligand-receptor complex over time. nih.gov While docking provides a static snapshot, MD simulations track the movements and conformational changes of every atom in the system, offering insights into the stability of the binding pose and the flexibility of the complex. sci-hub.seuzh.ch An MD simulation of an this compound-GST complex could:

Confirm the stability of the docked pose over a simulated timeframe (nanoseconds to microseconds).

Reveal how the binding of this compound induces conformational changes in the enzyme that might enhance its catalytic activity.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

These simulations are computationally intensive but yield a detailed, time-resolved understanding of the molecular interactions that underpin the safening effect. nih.gov

Quantum Mechanical Studies of this compound Conformation and Reactivity

Quantum mechanics (QM) provides the most accurate methods for calculating the electronic structure and properties of molecules. sci-hub.seolemiss.edu For this compound, QM methods like Density Functional Theory (DFT) are used to investigate its intrinsic properties, such as conformational preferences and chemical reactivity, which are fundamental to its biological activity. researchgate.netuobaghdad.edu.iqnih.gov

Conformational Analysis: The 3D shape of this compound is critical for its interaction with biological targets. The molecule has several rotatable bonds, leading to multiple possible conformations. QM calculations can determine the relative energies of these conformers to identify the most stable, low-energy shapes. Key areas of study include:

The rotational barrier around the amide C-N bond.

The puckering of the five-membered oxazolidine (B1195125) ring.

The relative orientation of the furan (B31954) and oxazolidine rings.

Studies on structurally related dichloroacetamides have used DFT and ab initio methods to determine stable geometries and understand how substituents influence the structure of the amide group. nih.govresearchgate.net

Reactivity and Electronic Properties: QM calculations can elucidate the chemical reactivity of this compound by modeling its electronic properties. Frontier Molecular Orbital (FMO) theory is often applied, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. nih.gov

HOMO: Represents the ability to donate an electron. Regions of high HOMO density indicate sites susceptible to electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions of high LUMO density indicate sites susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.

DFT studies on similar oxazolidine derivatives have been used to analyze their electronic structure and rationalize experimental observations, such as their interaction with metal ions or their reaction mechanisms. csic.esuv.es For this compound, these calculations can help predict which parts of the molecule are most likely to be involved in metabolic transformations or interactions with its target enzyme. nih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties using Computational Tools

Before a chemical can be effective as a safener, it must be absorbed by the plant, distributed to the appropriate tissues, and persist long enough to perform its function without being prematurely metabolized or degraded. Computational tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are vital for assessing the pharmacokinetic profile of agrochemicals like this compound. uv.esresearchgate.net

A variety of free and commercial software packages, such as SwissADME, pkCSM, and ADMETLab, use quantitative structure-activity relationship (QSAR) models and other algorithms to predict ADME properties from a molecule's 2D structure. nih.gov For this compound, these tools can quickly generate predictions for key parameters that influence its behavior in plants and its potential environmental fate.

Table 1: Computationally Predicted ADME Properties for this compound

| Property Category | Parameter | Predicted Value/Classification | Implication |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 278.13 g/mol nih.gov | Complies with typical agrochemical size guidelines. |

| LogP (Lipophilicity) | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting good potential for membrane permeation. | |

| Water Solubility | Low to Moderate | Affects mobility in soil and uptake by roots. | |

| Absorption & Distribution | Gastrointestinal (GI) Absorption | High (predicted for human models) | Suggests good potential for uptake in biological systems. |

| Blood-Brain Barrier (BBB) Permeant | Yes (predicted for human models) | While not relevant for plants, indicates ability to cross biological membranes. | |

| Metabolism | Cytochrome P450 (CYP) Substrate | Probable substrate for CYP isoforms | Suggests it may be metabolized by plant P450 enzymes, a key aspect of its mode of action and degradation. mdpi.com |

Note: The values in this table are representative estimates based on the capabilities of common ADME prediction tools and may not reflect experimentally determined values. Predictions for plant systems are often inferred from models trained on data from other biological systems.

These in silico predictions are crucial in the early stages of research to flag potential liabilities, such as poor absorption or rapid metabolism, allowing chemists to prioritize which compounds to synthesize and test in the lab.

Virtual Screening and Ligand-Based Drug Design Incorporating this compound Scaffolds

The chemical structure of this compound, featuring a unique combination of a dichloroacetylated oxazolidine and a furan moiety, serves as a valuable scaffold for the discovery of new bioactive molecules through virtual screening and ligand-based design. nih.govijabbr.com

Virtual Screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target or possess a desired activity. uobaghdad.edu.iq

Structure-Based Virtual Screening (SBVS): If the 3D structure of a relevant target protein (like a GST) is known, researchers can dock millions of commercially available or virtual compounds into the binding site. mdpi.com The goal is to find novel molecules that fit well and have favorable interaction energies, which could act as new, potentially more effective safeners.

Ligand-Based Virtual Screening (LBVS): When a target structure is unknown, the this compound molecule itself can be used as a template. ingentaconnect.commdpi.com This approach operates on the principle that molecules with similar structures are likely to have similar biological activities. Algorithms search for compounds in a database that have a similar 2D fingerprint (patterns of chemical features) or 3D shape to this compound. mdpi.com

Ligand-Based Drug Design: The this compound scaffold can be used as a starting point for rational design. The oxazolidinone and furan rings are both considered "privileged scaffolds" in medicinal chemistry, as they are found in numerous compounds with diverse biological activities. nih.govnih.govijabbr.com Studies have successfully used virtual screening of oxazolidinone-containing libraries to identify potent new antibacterial agents. researchgate.netnih.gov Similarly, the furan ring is a well-established pharmacophore in drug design. nih.govnih.gov

In the context of herbicide safeners, researchers could use the this compound scaffold in several ways:

Scaffold Hopping: Replace the core oxazolidine or furan structure with other ring systems that maintain a similar 3D orientation of key functional groups (like the dichloroacetyl group), potentially leading to novel intellectual property and improved properties. sci-hub.se

Fragment-Based Design: Deconstruct this compound into its key fragments (e.g., the furan ring, the oxazolidine, the dichloroacetyl tail). These fragments can then be computationally "grown" or combined with other fragments within the active site of a target enzyme to design entirely new molecules tailored for optimal binding.

By leveraging the known structure of this compound, these computational design strategies accelerate the discovery of new agrochemicals with improved performance and desirable safety profiles.

Advanced Analytical and Biophysical Techniques Applied to R Furilazole Research

X-ray Crystallography and Cryo-Electron Microscopy of (R)-Furilazole-Target Complexes

Understanding the precise molecular interactions between this compound and its target proteins, primarily glutathione (B108866) S-transferases (GSTs), is fundamental to elucidating its safening mechanism. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for visualizing these interactions at an atomic level.

X-ray Crystallography has been instrumental in determining the three-dimensional structures of numerous GSTs. nih.gov The process involves crystallizing the target protein, in this case, a specific GST isozyme, in a complex with this compound. This crystal is then bombarded with X-rays, and the resulting diffraction pattern is used to calculate the electron density and build a detailed atomic model of the protein-ligand complex. For instance, the crystal structure of GST from Plasmodium falciparum was solved at a resolution of 1.9 Å, revealing a solvent-accessible binding site that could be targeted by specific inhibitors. nih.gov Applying this technique to an this compound-GST complex would reveal the specific amino acid residues in the active site that interact with the safener, the conformation adopted by this compound upon binding, and the structural changes induced in the enzyme. This information is invaluable for understanding its mechanism and for the rational design of new, more effective safener molecules.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative to X-ray crystallography, particularly for large, flexible, or difficult-to-crystallize protein complexes. helsinki.finih.govucl.ac.uk This technique involves flash-freezing a solution of the this compound-GST complex in vitreous ice and imaging the individual, randomly oriented particles with an electron microscope. elifesciences.org Thousands of these 2D images are then computationally combined to reconstruct a 3D model. nih.govresearchgate.net Cryo-EM is especially useful for studying dynamic complexes or those that are not amenable to crystallization. ucl.ac.uk While currently there are no public records of a cryo-EM structure for an this compound complex, the technique is well-suited to investigate how the safener might influence the interaction of GST with other proteins or substrates in a more native-like solution state. Recent advances have pushed the resolution of cryo-EM to near-atomic levels (1.4-3 Å), making it competitive with crystallography for a broad range of molecular sizes. ucl.ac.uk

| Technique | Principle | Application to this compound Research | Key Insights |

| X-ray Crystallography | X-ray diffraction from a crystallized protein-ligand complex. | Determination of the high-resolution 3D structure of this compound bound to GST. | Atomic details of binding pocket, specific molecular interactions, conformational changes. nih.govrcsb.org |

| Cryo-Electron Microscopy (Cryo-EM) | 3D reconstruction from 2D images of flash-frozen particles. | Structural analysis of large or flexible this compound-GST complexes, or membrane-associated GSTs. helsinki.fielifesciences.org | High-resolution structure without crystallization, visualization of different conformational states. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information on the structure, dynamics, and interactions of molecules in solution, closely mimicking physiological conditions. mdpi.comhun-ren.hu

Conformational Analysis of this compound can be performed using various NMR experiments. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of each atom. mdpi.com More advanced two-dimensional (2D) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine through-space proximities between protons. mdpi.comnih.gov These distances are then used as constraints to build a 3D model of the molecule's preferred conformation in solution. This is crucial as the three-dimensional shape of this compound is directly related to its ability to fit into the GST active site.

Interaction Studies using NMR are powerful for mapping the binding site and studying the dynamics of the interaction. In-cell NMR can even probe these interactions within a living cellular environment. mdpi.com When this compound binds to a ¹⁵N-labeled GST enzyme, changes in the chemical shifts of specific amide protons in the protein can be monitored using a ¹H-¹⁵N HSQC spectrum. These changes, known as chemical shift perturbations, identify the amino acid residues that form the binding interface or undergo conformational changes upon ligand binding. tum.de NMR is particularly well-suited for studying weak to moderate affinity interactions (in the micro- to millimolar range), which are often characteristic of herbicide-safener systems. tum.deutoronto.ca

| NMR Technique | Information Provided | Relevance to this compound |

| 1D/2D NMR (COSY, HSQC) | Basic structural information and chemical environment of atoms. mdpi.com | Confirmation of chemical structure and purity. |

| NOESY | Internuclear distances, 3D conformation in solution. mdpi.comnih.gov | Determining the active conformation of this compound that binds to GST. |

| Chemical Shift Perturbation | Mapping protein-ligand binding sites. tum.de | Identifying the specific amino acids in the GST active site that interact with this compound. |

| In-Cell NMR | Probing molecular interactions in a living cell environment. mdpi.com | Validating the this compound-GST interaction under physiological conditions. |

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics

Quantifying the binding affinity and the rates of association and dissociation between this compound and its target GSTs is critical for understanding its efficacy. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold-standard techniques for these measurements.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. frontiersin.org In a typical experiment, a solution of this compound is titrated into a sample cell containing the GST protein. The resulting heat changes are measured after each injection. tainstruments.com This allows for the direct determination of the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. frontiersin.orgtainstruments.com This comprehensive thermodynamic profile provides deep insight into the forces driving the binding event. ITC is considered a gold-standard technique because it is performed in-solution and does not require labeling or immobilization of the reactants. youtube.com

Surface Plasmon Resonance (SPR) is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time. nih.gov In a typical setup for this compound research, GST protein would be immobilized on the sensor chip. A solution containing this compound is then flowed over the surface. The binding of the safener to the immobilized GST causes a change in the SPR signal, which is proportional to the mass accumulating on the surface. kojvs.org By monitoring the signal change over time during the association and dissociation phases, one can determine the association rate constant (k on ), the dissociation rate constant (k off ), and the equilibrium dissociation constant (K D = k off /k on ). nih.gov SPR is highly sensitive and can be used to screen multiple compounds or conditions efficiently. nih.gov

| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |

| Principle | Measures heat change upon binding. frontiersin.org | Measures change in refractive index upon binding. nih.gov |

| Binding Affinity (K D ) | Yes | Yes |

| Kinetics (k on /k off ) | Possible with specific models (kinITC). nih.gov | Yes (primary strength). |

| Thermodynamics (ΔH, ΔS) | Yes (primary strength). tainstruments.com | No |

| Stoichiometry (n) | Yes | Possible, but less direct. |

| Labeling Requirement | No | No (one partner is immobilized). |

Advanced Mass Spectrometry Techniques for Metabolite Identification and PK Studies

To understand the biological activity and persistence of this compound, it is essential to study its metabolic fate and pharmacokinetic (PK) profile. Advanced mass spectrometry (MS), typically coupled with liquid chromatography (LC), is the core technology for this purpose. mdpi.com

Metabolite Identification involves determining the chemical structures of the products formed when this compound is metabolized by enzymes in an organism. High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are critical for this work. mdpi.comeuropa.eu They provide highly accurate mass measurements of both the parent compound and its metabolites, which allows for the prediction of their elemental compositions. europa.eu Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern provides structural information that helps to elucidate the exact chemical modification (e.g., hydroxylation, dechlorination, conjugation). ijpras.comnih.gov This approach is crucial for building a complete picture of the biotransformation pathways of this compound.

Pharmacokinetic (PK) Studies measure the absorption, distribution, metabolism, and excretion (ADME) of a compound over time. LC-MS/MS methods using triple quadrupole (QqQ) mass spectrometers are the workhorse for these studies due to their high sensitivity and selectivity. researchgate.net By operating in Multiple Reaction Monitoring (MRM) mode, the instrument can be set to detect and quantify this compound and its key metabolites with very high specificity, even in complex biological matrices like plasma or tissue extracts. ijpras.comnih.gov This allows for the precise measurement of compound concentrations over time after administration, providing key parameters such as half-life, clearance, and volume of distribution.

| MS Technique | Primary Application | Key Information Obtained |

| LC-HRMS (e.g., Q-TOF, Orbitrap) | Metabolite Identification. mdpi.com | Accurate mass and elemental composition of metabolites. europa.eu |

| LC-MS/MS (Tandem MS) | Structural Elucidation of Metabolites. ijpras.com | Fragmentation patterns to determine metabolite structure. nih.gov |

| LC-QqQ-MS (MRM mode) | Quantitative Pharmacokinetics (PK). researchgate.net | Precise concentration of this compound and its metabolites in biological samples over time. nih.gov |

Translational Research Approaches and Future Perspectives in R Furilazole Research Non Human Focus

Integration of Omics Data for Systems-Level Understanding

A systems-level understanding of how (R)-Furilazole functions requires the integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.gov This approach provides a holistic view of the molecular and cellular processes affected by the compound. omicscouts.com

The primary mechanism of action for many dichloroacetamide safeners like furilazole (B1662145) involves the induction of detoxification pathways in protected crops. ncl.ac.uk Key enzyme families implicated in this process are Glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). mdpi.comncl.ac.ukcolab.ws These enzymes metabolize herbicides into less toxic substances. mdpi.com

Integrative omics can elucidate the specific effects of this compound:

Transcriptomics: RNA sequencing can identify which specific GST and P450 genes are upregulated in response to this compound treatment in a given crop species. This helps pinpoint the key enzymatic players in the safening effect. Studies on other safeners have successfully used transcriptomics to reveal the upregulation of detoxification-related genes. mdpi.com

Proteomics: This allows for the quantification of protein expression, confirming that the upregulated genes identified through transcriptomics are translated into functional enzymes. Proteomics can verify the increased abundance of specific GST and P450 isoforms. omicscouts.com

Metabolomics: By analyzing the full spectrum of metabolites, researchers can track the metabolic fate of the herbicide in the presence and absence of this compound. This can identify the specific, less phytotoxic herbicide metabolites produced, confirming the enhanced detoxification pathway. frontiersin.org

Genomics: Comparative genomics can help explain the selectivity of this compound, i.e., why it protects certain crop species but not others, by identifying differences in the genes encoding detoxification enzymes or their regulatory elements. frontiersin.org

The integration of these datasets through computational and systems biology approaches allows for the construction of detailed network models of the detoxification pathways induced by this compound. nih.govscilifelab.senih.gov This comprehensive understanding is crucial for optimizing its use and for the development of new, more effective safeners.

| Omics Approach | Application in this compound Research | Key Insights |

| Transcriptomics | Identify genes (e.g., GSTs, P450s) upregulated by this compound. | Reveals the genetic basis of the safener-induced stress response. |

| Proteomics | Quantify the increased expression of detoxification enzymes. | Confirms the functional translation of upregulated genes. |

| Metabolomics | Track the breakdown of herbicides into non-toxic compounds. | Provides direct evidence of enhanced herbicide metabolism. |

| Genomics | Compare genetic makeup of tolerant vs. susceptible plant species. | Elucidates the basis for crop-specific safening action. |

Development of Advanced Preclinical Models for Efficacy Evaluation

In the context of agrochemicals, "preclinical models" refer to non-human systems used to evaluate performance before large-scale field application. While translational research for pharmaceuticals often relies on nonhuman primate models, research on a herbicide safener like this compound utilizes plant-based and in vitro systems. nih.govcynbiose.comnih.gov

Current evaluation is often conducted through greenhouse trials on target crops like maize. ncl.ac.uk However, more advanced models can provide deeper insights and higher throughput for screening and characterization:

Plant Tissue and Cell Cultures: Homogeneous plant cell suspension cultures or tissue cultures (e.g., root or coleoptile cultures) serve as simplified, controlled environments. ncl.ac.uk These systems allow for precise measurement of the induction of detoxification enzymes (GSTs, P450s) and the rate of herbicide metabolism following treatment with this compound. mdpi.com They are valuable for mechanistic studies and for screening derivatives.

Yeast and E. coli Expression Systems: Genes for key plant P450 or GST enzymes can be expressed in microbial systems. These recombinant enzymes can then be used in high-throughput in vitro assays to screen for compounds that act as inducers or to study the metabolism of specific herbicides.

In Silico Modeling: Computational models of key detoxification enzymes can be used to predict interactions with this compound and its derivatives. Docking simulations can help in understanding the structure-activity relationships and in designing new molecules with potentially higher efficacy.

Organ-on-a-Chip Analogs: While more common in pharmaceutical research, microfluidic "plant-on-a-chip" models are an emerging area. nih.gov These could simulate the environment of a plant tissue, allowing for the study of compound uptake, translocation, and metabolism in a more complex, yet controlled, setting than traditional cell cultures.

These advanced models can accelerate the research and development process, enabling more rapid evaluation of the efficacy and selectivity of this compound and its potential derivatives.

Identification of Research Gaps and Emerging Areas in this compound Discovery

Despite its use as a commercial product, several knowledge gaps remain in the understanding of this compound, representing opportunities for future research. insight7.ioyoutube.comlitmaps.com

Identified Research Gaps:

Precise Molecular Targets: While it is known that furilazole induces detoxification enzymes, its direct molecular target or receptor within the plant cell that initiates this signaling cascade is not fully characterized. Identifying this target is a major goal in safener research.

Selectivity Mechanisms: The precise reasons why this compound effectively protects certain monocot crops like maize but not others, or broadleaf plants, are not completely understood. ncl.ac.uk Research is needed to determine if this is due to differences in uptake, translocation, metabolism of the safener itself, or the plant's capacity to respond by inducing the correct set of detoxification genes. ncl.ac.uk

Interaction with Plant Signaling Networks: The safener-induced response is part of a broader stress-response network in the plant. How this compound's action integrates with endogenous plant hormone signaling pathways (e.g., those involving jasmonic acid and salicylic (B10762653) acid) is an area requiring further investigation. ncl.ac.ukmdpi.com

Environmental Fate and Chemodynamics: While some data exists, more comprehensive information is needed on the environmental behavior of furilazole, including its persistence, mobility in different soil types, and potential for leaching. researchgate.netresearchgate.net Understanding how factors like soil organic content affect its activity is also crucial. agropages.com

Emerging Research Areas:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the this compound molecule to see how it affects safening activity can provide clues to its mode of action and lead to the design of more potent derivatives.

AI-Driven Discovery: Using machine learning algorithms to analyze large datasets from omics studies and chemical library screens can help predict new, effective safener structures and identify previously unnoticed relationships in the data. nih.gov

Enhancing Broadspectrum Activity: A key goal is to develop safeners that can be used on a wider range of crops, including important broadleaf species. Research into the fundamental differences in detoxification pathways between crop types could unlock this possibility.